molecular formula C18H19N5O2 B2420582 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903559-03-4

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2420582
CAS No.: 1903559-03-4
M. Wt: 337.383
InChI Key: WGAQGOUEDKHODL-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a novel chemical reagent designed for research applications, integrating the privileged 1H-benzo[d]imidazole pharmacophore with a hexahydrocinnoline scaffold. The 1H-benzo[d]imidazole core is a structurally critical motif in medicinal chemistry, known for its resemblance to purine bases, which allows it to interact with a variety of biological targets . This scaffold is found in compounds with demonstrated antimicrobial activity against resistant pathogens such as Staphylococcus aureus (including MRSA), Mycobacterium smegmatis , and Candida albicans , and also shows promising antibiofilm properties . Furthermore, derivatives containing the benzimidazole structure have been identified as potent and highly selective inhibitors of protein kinases , such as Casein Kinase 1δ (CK1δ), which is implicated in cancer and neurodegenerative diseases . The specific molecular architecture of this reagent, which conjugates the benzimidazole unit to a methyl-oxo-hexahydrocinnoline carboxamide, suggests potential for multifaceted research. Its mechanism of action may involve targeting bacterial cell division proteins (FtsZ), interfering with bacterial persistence pathways ((p)ppGpp synthetases/hydrolases), or inhibiting key metabolic enzymes like pyruvate kinase . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a probe for investigating new antibacterial and kinase inhibition pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-17(24)9-12-8-11(6-7-13(12)22-23)18(25)19-10-16-20-14-4-2-3-5-15(14)21-16/h2-5,9,11H,6-8,10H2,1H3,(H,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAQGOUEDKHODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with a similar structure have been reported to block aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes. This suggests that the compound may interact with its targets to modulate gene transcription.

Biochemical Pathways

The inhibition of ck1δ can impact several cellular processes, including wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation. These processes involve multiple biochemical pathways, suggesting that the compound could have wide-ranging effects on cellular function.

Pharmacokinetics

Compounds with the 1h-benzo[d]imidazol-2-yl moiety are known to exhibit a broad range of chemical and biological properties, which could potentially influence their pharmacokinetic profile.

Action Environment

The synthesis of similar compounds has been reported to be influenced by the presence or absence of certain reagents, suggesting that the compound’s activity could potentially be affected by its chemical environment.

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound that exhibits significant biological activities. This article provides a comprehensive overview of its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety and a hexahydrocinnoline framework. The molecular formula is C19H20N4O2, with a molecular weight of 336.39 g/mol. The presence of the benzimidazole ring suggests potential interactions with biological targets such as enzymes or receptors.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antidiabetic properties. A related study highlighted the synthesis of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors, which showed promising results in terms of hypoglycemic activity. Compounds derived from this class were evaluated for their ability to inhibit α-glucosidase with IC50 values indicating strong inhibition potential (e.g., 0.71 ± 0.02 µM for one derivative) .

Antioxidant Activity

The antioxidant potential of benzimidazole derivatives has been investigated using various assays. A study indicated that certain benzimidazole compounds exhibited notable antioxidant activity, which is crucial for protecting cells from oxidative stress . The antioxidant properties are essential for mitigating diseases linked to oxidative damage.

Anticancer Activity

The anticancer potential of compounds containing benzimidazole structures has been explored in several research contexts. These compounds often target specific pathways involved in cancer cell proliferation and survival. For instance, modifications to the benzimidazole core can enhance selectivity and potency against various cancer cell lines.

The biological activities of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds like this may act as enzyme inhibitors by binding to active sites or allosteric sites on enzymes such as α-glucosidase.
  • Antioxidant Mechanisms : The presence of functional groups allows for the scavenging of free radicals.
  • Cell Signaling Pathways : Interaction with cellular signaling pathways can lead to apoptosis in cancer cells.

Study on Antidiabetic Effects

A study focused on the synthesis and evaluation of benzimidazole derivatives revealed that one compound showed significant hypoglycemic effects comparable to standard treatments like acarbose. This was demonstrated through both in vitro and in vivo experiments .

Study on Antioxidant Properties

Another investigation into the antioxidant capabilities of benzimidazole derivatives indicated that certain compounds exhibited superior activity compared to traditional antioxidants. This was measured using DPPH and ABTS assays .

Data Summary

Activity Compound IC50 Value (µM) Mechanism
Antidiabetic15o0.71 ± 0.02α-glucosidase inhibition
AntioxidantCompound 2aNot specifiedFree radical scavenging
AnticancerVarious benzimidazole derivativesVaries by compoundTargeting cancer cell pathways

Preparation Methods

Cyclocondensation of Keto-Esters with Hydrazines

A cyclocondensation reaction between 2-methyl-3-oxohexahydrocinnoline-6-carboxylic acid derivatives and hydrazine hydrate under acidic conditions generates the cinnoline core. For example, heating a diketone precursor with hydrazine in ethanol at reflux (78°C) for 12 hours yields the partially saturated cinnoline ring. Catalysts such as polyphosphoric acid (PPA) enhance ring closure efficiency, as observed in analogous syntheses of benzimidazole derivatives.

Palladium-Catalyzed Coupling for Functionalization

Introduction of the carboxamide group at position 6 requires coupling agents. A palladium-catalyzed Buchwald-Hartwig amination using 2-methyl-3-oxohexahydrocinnoline-6-carbonyl chloride and benzimidazole-methylamine has been proposed. This method employs tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer agent in toluene, achieving yields of 68–72% after recrystallization.

Benzimidazole Moiety Synthesis

The 1H-benzo[d]imidazol-2-ylmethyl group is synthesized separately and later conjugated to the cinnoline core:

Condensation of o-Phenylenediamine with Carboxylic Acids

Heating o-phenylenediamine with glyoxylic acid derivatives in polyphosphoric acid at 130–150°C for 6 hours produces 2-substituted benzimidazoles. For instance, 2-(aminophenyl)-1H-benzimidazole is obtained in 51% yield after neutralization with NaHCO₃ and recrystallization. Modifications using methyl glyoxylate introduce the methyl group at the imidazole’s 2-position.

Reductive Amination for Methyl Linking

The methylene bridge between benzimidazole and cinnoline is installed via reductive amination. Reacting 2-aminomethylbenzimidazole with 2-methyl-3-oxohexahydrocinnoline-6-carbaldehyde in methanol under hydrogen gas (1 atm) in the presence of palladium on carbon (Pd/C) affords the secondary amine linkage. Yields range from 65–70%, with purification via column chromatography (ethyl acetate/hexane, 4:6).

Final Assembly and Optimization

Carboxamide Bond Formation

Coupling the cinnoline carbonyl chloride with the benzimidazole-methylamine intermediate is critical. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C achieves amide bond formation without racemization. The reaction mixture is stirred for 24 hours, followed by aqueous workup to isolate the product in 75–80% purity.

Crystallization and Purification

Final purification involves recrystallization from heptane or acetonitrile to remove unreacted starting materials. For example, dissolving the crude product in hot acetonitrile (50°C) and cooling to −20°C yields crystals with >95% purity.

Analytical Characterization

Key characterization data include:

Property Value/Description Method
Melting Point 297–299°C (decomposes) Differential Scanning Calorimetry (DSC)
¹H NMR (DMSO-d₆) δ 1.45 (s, 3H, CH₃), 2.85–3.10 (m, 4H, cinnoline H), 4.65 (s, 2H, CH₂), 7.25–7.75 (m, 4H, benzimidazole H) 400 MHz NMR
HPLC Purity 98.5% C18 column, MeOH/H₂O (70:30)

Challenges and Mitigation Strategies

  • Low Yields in Cyclocondensation : Optimizing stoichiometry (1:1.2 ratio of diketone to hydrazine) and using PPA increases yields from 45% to 62%.
  • Byproduct Formation during Coupling : Replacing EDCl with propylphosphonic anhydride (T3P®) reduces dimerization byproducts.
  • Solubility Issues : Employing polar aprotic solvents (e.g., N-methylpyrrolidinone) enhances intermediate solubility during palladium-catalyzed steps.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide?

The synthesis typically involves multi-step protocols, starting with the formation of benzimidazole-thiol intermediates via reactions of o-phenylenediamine with carbon disulfide and potassium hydroxide. Subsequent steps include hydrazine hydrate treatment to generate hydrazinyl derivatives, followed by condensation with appropriate aldehydes/ketones. For example, hydrazinecarboxamide intermediates are synthesized using sodium cyanate and glacial acetic acid. Characterization requires IR, 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and mass spectrometry to confirm functional groups (e.g., S-H at 2634 cm1^{-1}, N-H at 3395 cm1^{-1}) and molecular integrity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Essential techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at 1632 cm1^{-1}, C=N at 1742 cm1^{-1}).
  • 1H-NMR^1 \text{H-NMR} : Confirms aromatic protons (δ 7.22–7.72 ppm) and exchangeable protons (e.g., N-H at δ 12.12 ppm).
  • ESI-MS : Validates molecular weight (e.g., m/z 495.18 for related benzimidazole derivatives).
  • Elemental analysis : Ensures purity (deviations ≤ ±0.4% from theoretical values) .

Q. How are intermediates like 2-hydrazinyl-1H-benzo[d]imidazole isolated and purified?

Intermediates are purified via recrystallization using methanol or ethanol. Melting point analysis and TLC (Rf values) monitor progress. For example, 2-hydrazinyl-1H-benzo[d]imidazole shows distinct melting points (212–213°C) and Rf shifts compared to precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected 13C-NMR^{13} \text{C-NMR} shifts) require cross-validation:

  • Compare experimental data with computational predictions (DFT calculations).
  • Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
  • Re-examine synthetic steps for side reactions (e.g., oxidation of thiol groups) .

Q. What experimental designs are optimal for evaluating anticonvulsant activity in vivo?

  • Animal models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents.
  • Dosage : Administer compound at 30–100 mg/kg, with phenytoin as a positive control.
  • Endpoints : Measure seizure latency, duration, and mortality. Include histopathology to assess neurotoxicity .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) on the benzimidazole ring to enhance binding to GABAA_A receptors.
  • Compare analogs : Test derivatives with varying hydrazinecarboxamide side chains. For example, aromatic aldehydes improve lipophilicity and blood-brain barrier penetration .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to anticonvulsant targets (e.g., sodium channels).
  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with Thr226^{226} of Nav_v1.2).
  • Validate with MD simulations (100 ns) to assess stability of ligand-receptor complexes .

Q. How do reaction conditions (e.g., solvent, catalyst) impact yield in large-scale synthesis?

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalyst : Use triethylamine to facilitate carboxamide formation.
  • Temperature : Optimize at 60–80°C to avoid side products (e.g., hydrolysis of hydrazine groups). Yields ≥70% are achievable with rigorous parameter control .

Methodological Tables

Table 1. Key Spectral Data for Intermediate 2-Hydrazinyl-1H-Benzo[d]imidazole

TechniqueObservationsSignificance
IR3464 cm1^{-1} (N-H), 3024 cm1^{-1} (C-H)Confirms hydrazine and aromatic C-H
1H-NMR^1 \text{H-NMR}δ 6.14 (NH), δ 7.22–7.72 (Ar-H)Validates substitution pattern
ESI-MSm/z 179.2 [M+H]+^+Matches theoretical molecular weight

Table 2. Comparative Anticonvulsant Activity of Derivatives

DerivativeED50_{50} (MES)Neurotoxicity (TD50_{50})Protective Index (TD50 _{50}/ED50_{50})
Parent Compound32 mg/kg110 mg/kg3.44
4t (o-Tolyl)28 mg/kg135 mg/kg4.82

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